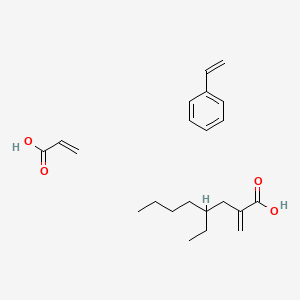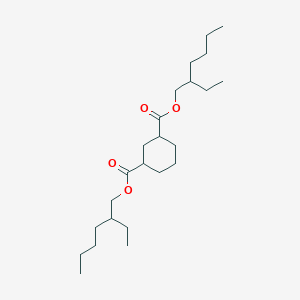
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C24H44O4. It is a type of ester derived from cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate typically involves the esterification of cyclohexane-1,3-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water produced during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of new ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Cyclohexane-1,3-dicarboxylic acid and 2-ethylhexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: New ester derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics.
Biology: Studied for its potential effects on biological systems and its interactions with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of polymers.
Industry: Utilized in the manufacturing of flexible PVC products, coatings, and adhesives.
作用機序
The mechanism by which bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate exerts its effects is primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. The compound may also interact with biological membranes, affecting their fluidity and permeability.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.
Bis(2-ethylhexyl) adipate (DEHA): A plasticizer with a similar ester structure but derived from adipic acid.
Diisononyl phthalate (DINP): A phthalate plasticizer with a different alkyl chain structure.
Uniqueness
Bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate is unique due to its cyclohexane-based structure, which imparts different physical and chemical properties compared to phthalate-based plasticizers. It offers a balance of flexibility and durability, making it suitable for specific applications where other plasticizers may not perform as well.
特性
CAS番号 |
22995-53-5 |
|---|---|
分子式 |
C24H44O4 |
分子量 |
396.6 g/mol |
IUPAC名 |
bis(2-ethylhexyl) cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C24H44O4/c1-5-9-12-19(7-3)17-27-23(25)21-14-11-15-22(16-21)24(26)28-18-20(8-4)13-10-6-2/h19-22H,5-18H2,1-4H3 |
InChIキー |
BFNQYORFBJZBBT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)C1CCCC(C1)C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


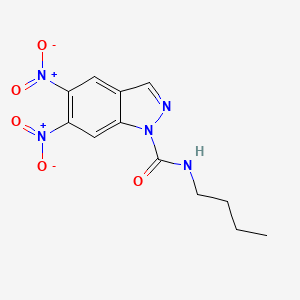

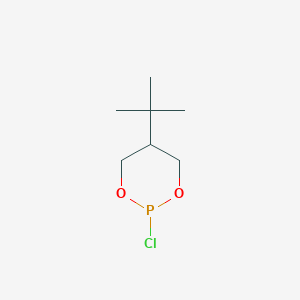
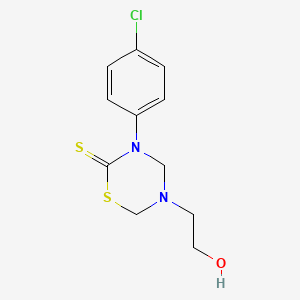
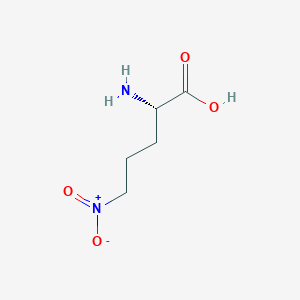
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)


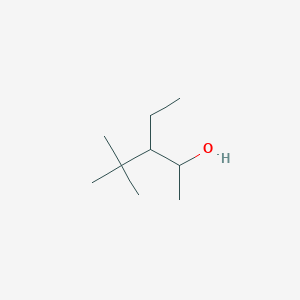
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)

![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)

